![molecular formula C13H16N2O3 B5136115 (2,5-dimethoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanol](/img/structure/B5136115.png)
(2,5-dimethoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanol
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Overview
Description
(2,5-dimethoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanol, also known as DOI, is a psychoactive compound that belongs to the family of phenethylamines. It is a potent agonist of the serotonin receptor 5-HT2A, which is responsible for the psychedelic effects of the compound. DOI has been studied extensively for its potential therapeutic applications, particularly in the treatment of mental health disorders.
Mechanism of Action
(2,5-dimethoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanol acts as a potent agonist of the serotonin receptor 5-HT2A, which is responsible for the psychedelic effects of the compound. It also has affinity for other serotonin receptors, including 5-HT2B and 5-HT2C. (2,5-dimethoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanol's effects on these receptors result in altered perception, mood, and cognition.
Biochemical and Physiological Effects:
(2,5-dimethoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanol's effects on the serotonin receptors result in altered levels of neurotransmitters such as serotonin and dopamine. This can lead to changes in mood, perception, and cognition. (2,5-dimethoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanol has also been shown to increase heart rate and blood pressure, as well as cause pupil dilation and nausea.
Advantages and Limitations for Lab Experiments
(2,5-dimethoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanol's potent effects on the serotonin receptors make it a valuable tool for studying the role of these receptors in various physiological and pathological conditions. However, its potent psychedelic effects also make it difficult to study in human subjects, and caution must be taken when using (2,5-dimethoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanol in animal models.
Future Directions
There are several potential future directions for research on (2,5-dimethoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanol. One area of interest is its potential therapeutic applications in the treatment of mental health disorders. Further research is needed to determine the safety and efficacy of (2,5-dimethoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanol in human subjects. Another area of interest is the role of (2,5-dimethoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanol in cognitive function, including memory and learning. Finally, research is needed to better understand the mechanisms of action of (2,5-dimethoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanol and its effects on the serotonin receptors.
Synthesis Methods
(2,5-dimethoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanol can be synthesized through various methods, including the reaction of 2,5-dimethoxybenzaldehyde and 1-methyl-1H-imidazole-2-carbaldehyde in the presence of a reducing agent. Another method involves the reaction of 2,5-dimethoxyphenylacetonitrile and 1-methyl-1H-imidazole-2-carbaldehyde in the presence of a reducing agent. Both methods result in the formation of (2,5-dimethoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanol as a white crystalline powder.
Scientific Research Applications
(2,5-dimethoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanol has been the subject of numerous scientific studies, particularly in the field of neuroscience. It has been shown to have potential therapeutic applications in the treatment of mental health disorders such as depression, anxiety, and post-traumatic stress disorder. (2,5-dimethoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanol has also been studied for its effects on cognitive function, including memory and learning.
properties
IUPAC Name |
(2,5-dimethoxyphenyl)-(1-methylimidazol-2-yl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-15-7-6-14-13(15)12(16)10-8-9(17-2)4-5-11(10)18-3/h4-8,12,16H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGIXMOFVMAZNEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C(C2=C(C=CC(=C2)OC)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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